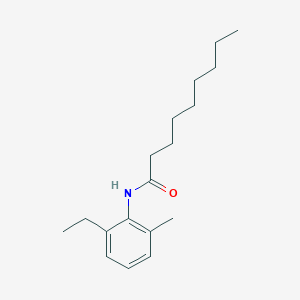

N-(2-ethyl-6-methylphenyl)nonanamide

Description

N-(2-ethyl-6-methylphenyl)nonanamide is a synthetic amide compound characterized by a nonanamide chain attached to a substituted phenyl group (2-ethyl-6-methylphenyl). For instance, nonanoyl-vanillamide (N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide), a structurally related compound, mimics capsaicin’s TRPV1 receptor activation, implying that this compound may similarly interact with sensory receptors . However, its distinct aromatic substitution could alter selectivity, potency, or application compared to vanilloid derivatives.

Properties

Molecular Formula |

C18H29NO |

|---|---|

Molecular Weight |

275.4g/mol |

IUPAC Name |

N-(2-ethyl-6-methylphenyl)nonanamide |

InChI |

InChI=1S/C18H29NO/c1-4-6-7-8-9-10-14-17(20)19-18-15(3)12-11-13-16(18)5-2/h11-13H,4-10,14H2,1-3H3,(H,19,20) |

InChI Key |

QCTXFRAAQUUYEV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)NC1=C(C=CC=C1CC)C |

Canonical SMILES |

CCCCCCCCC(=O)NC1=C(C=CC=C1CC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Chloroacetamide Herbicides

Compounds such as S-metolachlor , metolachlor , and acetochlor share the N-(2-ethyl-6-methylphenyl) aromatic backbone but differ in substituents on the amide nitrogen and adjacent functional groups. These herbicides inhibit long-chain fatty acid biosynthesis, targeting weed species in pre-emergence agricultural applications .

Key Differences:

Research Findings :

Capsaicin Analogs

Nonanamide derivatives like nonanoyl-vanillamide and dihydrocapsaicin share the nonanamide chain but feature vanillyl (4-hydroxy-3-methoxyphenyl) groups instead of 2-ethyl-6-methylphenyl. These compounds activate TRPV1 receptors, mediating pain and inflammation responses .

Key Differences:

Research Findings :

- Nonanoyl-vanillamide’s synthetic design approximates natural capsaicin’s efficacy, with minor structural adjustments altering receptor binding kinetics .

Other Structural Analogs

Compounds like 2-[(4-chlorobenzyl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide () retain the N-(2-ethyl-6-methylphenyl) group but incorporate sulfur-based substituents, altering physicochemical properties such as logP and solubility.

Key Differences :

- Sulfur substitution increases molecular weight (333.88 g/mol) and polar surface area, likely reducing volatility compared to chloroacetamide herbicides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.